molecular formula C22H16Cl2N6OS B12158320 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide

Cat. No.: B12158320
M. Wt: 483.4 g/mol
InChI Key: ATASRXZUEKPBJZ-ZMFRSBBQSA-N
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Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, chlorophenyl groups, and a pyridinylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazides with chlorophenyl derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole intermediate.

    Condensation with Pyridinylmethylidene: The final step involves the condensation of the triazole-sulfanyl intermediate with pyridin-2-ylmethylideneacetohydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; reflux conditions, presence of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes, such as kinases and proteases.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-pyridin-2-ylmethylidene]acetohydrazide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the pyridinylmethylidene moiety enhances its binding affinity to molecular targets, making it a promising candidate for various applications.

Properties

Molecular Formula

C22H16Cl2N6OS

Molecular Weight

483.4 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H16Cl2N6OS/c23-16-6-4-15(5-7-16)21-28-29-22(30(21)19-10-8-17(24)9-11-19)32-14-20(31)27-26-13-18-3-1-2-12-25-18/h1-13H,14H2,(H,27,31)/b26-13-

InChI Key

ATASRXZUEKPBJZ-ZMFRSBBQSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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